4-Bromo-2-methyl-2H-1,2,3-triazole

Medicinal Chemistry Synthetic Methodology Kinetic Studies

4-Bromo-2-methyl-2H-1,2,3-triazole (CAS 16681-67-7) is a halogenated heterocyclic building block belonging to the 1,2,3-triazole family, with the molecular formula C3H4BrN3 and a molecular weight of 161.99 g/mol. It features a bromine atom at the 4-position and a methyl group at the 2-position of the triazole ring, a substitution pattern that distinguishes it from both 1-methyl and non-methylated triazole isomers.

Molecular Formula C3H4BrN3
Molecular Weight 161.99 g/mol
CAS No. 16681-67-7
Cat. No. B1342973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methyl-2H-1,2,3-triazole
CAS16681-67-7
Molecular FormulaC3H4BrN3
Molecular Weight161.99 g/mol
Structural Identifiers
SMILESCN1N=CC(=N1)Br
InChIInChI=1S/C3H4BrN3/c1-7-5-2-3(4)6-7/h2H,1H3
InChIKeyOEFNDZLVSBSRMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methyl-2H-1,2,3-triazole (CAS 16681-67-7) Technical Baseline and Procurement Context


4-Bromo-2-methyl-2H-1,2,3-triazole (CAS 16681-67-7) is a halogenated heterocyclic building block belonging to the 1,2,3-triazole family, with the molecular formula C3H4BrN3 and a molecular weight of 161.99 g/mol [1]. It features a bromine atom at the 4-position and a methyl group at the 2-position of the triazole ring, a substitution pattern that distinguishes it from both 1-methyl and non-methylated triazole isomers . The compound is commercially available as a research chemical with typical purity specifications of 95% or higher, and is used primarily as a synthetic intermediate in medicinal chemistry and cross-coupling applications .

Why 4-Bromo-2-methyl-2H-1,2,3-triazole Cannot Be Interchanged with Close Analogs in Synthetic Workflows


Substitution of 4-bromo-2-methyl-2H-1,2,3-triazole with closely related triazole derivatives is not scientifically defensible due to fundamental differences in reactivity, regioselectivity, and physical properties. The 2-methyl substitution pattern dramatically reduces the compound's susceptibility to electrophilic halogenation compared to 1-methyl isomers, requiring a catalyst for further bromination . Compared to the chloro analog, the bromine atom provides a distinct balance of reactivity and stability in cross-coupling reactions, while the iodo analog, though more reactive, is significantly heavier and less stable . These differences directly impact synthetic yields, reaction conditions, and product purity, making direct substitution a high-risk proposition for reproducible research or industrial-scale processes.

Quantitative Differentiation Evidence: 4-Bromo-2-methyl-2H-1,2,3-triazole vs. Closest Analogs


Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr): 4-Bromo-2-methyl vs. 5-Bromo-2-methyltetrazole

Kinetic studies demonstrate that 4-bromo-2-methyl-1,2,3-triazole exhibits significantly lower reactivity in nucleophilic substitution reactions compared to its tetrazole analog, 5-bromo-2-methyltetrazole, under identical conditions. This difference is attributed to reduced transition state stabilization in the triazole system [1].

Medicinal Chemistry Synthetic Methodology Kinetic Studies

Reactivity in Palladium-Catalyzed Cross-Coupling: 4-Bromo-2-methyl vs. 4-Chloro and 4-Iodo Analogs

The bromine atom in 4-bromo-2-methyl-2H-1,2,3-triazole provides an optimal balance of reactivity and stability for Pd-catalyzed cross-coupling reactions. It is more reactive than the chloro analog in oxidative addition, yet less prone to unwanted side reactions compared to the more labile iodo analog . This property is evidenced by its successful use in a two-step Suzuki-Miyaura borylation and coupling sequence, achieving a 76.4% yield under microwave conditions [1].

Cross-Coupling Suzuki-Miyaura Reaction Building Blocks

Impact of 2-Methyl Substitution on Electrophilic Halogenation vs. 1-Methyl Isomers

The 2-methyl substitution in the target compound profoundly alters its reactivity towards electrophilic halogenation. Unlike 1-methyl-1H-1,2,3-triazole, which is readily brominated, the isomeric 2-methyl-2H-1,2,3-triazole scaffold requires a catalyst (iron filings) to react with bromine, and then yields the dibrominated product rather than the monobromo derivative . This highlights the unique electronic nature of the 2-substituted triazole core.

Regioselectivity Halogenation Synthetic Planning

Physicochemical Property Differentiation: Melting Point, Boiling Point, and Density vs. Non-Methylated Analog

The target compound's physical properties are distinct from its non-methylated parent, 4-bromo-1H-1,2,3-triazole. The presence of the N-methyl group in 4-bromo-2-methyl-2H-1,2,3-triazole results in a significantly lower melting point of 22 °C (liquid at room temperature) compared to the parent 1H-triazole (typically a solid) . This difference is critical for handling, purification, and formulation.

Physicochemical Properties Purification Formulation

High-Value Application Scenarios for 4-Bromo-2-methyl-2H-1,2,3-triazole Procurement


Medicinal Chemistry: Synthesis of N2-Substituted Triazole-Containing Drug Candidates

4-Bromo-2-methyl-2H-1,2,3-triazole serves as a key intermediate for introducing N2-methyl-1,2,3-triazole motifs into bioactive molecules. Its unique reactivity profile, particularly in cross-coupling reactions, makes it a preferred building block over its 1-methyl or non-methylated counterparts for creating libraries of compounds with this specific substitution pattern . The 2-methyl group is a common feature in many biologically active triazoles, and the bromine handle allows for diverse late-stage functionalization .

Cross-Coupling and C-H Functionalization: A Balanced Halogen Handle for Diversification

The compound's bromine atom provides a versatile and reliable point for diversification via Suzuki-Miyaura, Sonogashira, and other Pd-catalyzed cross-coupling reactions . Compared to the more reactive iodo analog, it offers better stability and control, while still being significantly more reactive than the chloro analog . This makes it an ideal substrate for building complex molecular architectures, particularly in medicinal chemistry and materials science, where precise control over reaction outcomes is paramount .

Synthetic Methodology Development: Probing Electronic Effects of N2-Methyl Substitution

The stark contrast in reactivity between 2-methyl-2H-1,2,3-triazoles and their 1-methyl isomers makes this compound a valuable probe for studying the electronic effects of N-substitution in azoles . Researchers developing new synthetic methods, particularly in C-H activation or photoredox catalysis, can use this compound to benchmark reaction conditions and understand how the N2-methyl group influences reaction pathways and regioselectivity .

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